Ethyl 3-(4-methoxyphenyl)benzoate
Overview
Description
Ethyl 3-(4-methoxyphenyl)benzoate is a chemical compound with the molecular formula C16H16O3 . It has a molecular weight of 256.3 . The IUPAC name for this compound is ethyl 3’-methoxy[1,1’-biphenyl]-4-carboxylate .
Synthesis Analysis
The synthesis of similar benzoate compounds has been reported in the literature . The process typically involves three steps: alkylation, esterification, and another alkylation . However, the exact synthesis process for this compound is not explicitly mentioned in the available resources.
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H16O3/c1-3-19-16(17)13-9-7-12(8-10-13)14-5-4-6-15(11-14)18-2/h4-11H,3H2,1-2H3
. This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.
Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the available resources, benzoate compounds are known to be involved in various reactions. For instance, the synthesis of ethyl benzoate involves the esterification of benzoic acid with ethanol .
Scientific Research Applications
Nonlinear Optical (NLO) Properties
Ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methyleneamino]benzoate, a derivative of Ethyl 3-(4-methoxyphenyl)benzoate, shows promising potential as a material for nonlinear optical (NLO) applications. Studies using density functional theory (DFT) reveal significant static first and second hyperpolarizabilities, indicating strong NLO properties. This suggests its use in NLO materials, surpassing the performance of traditional NLO prototypical molecules like para-nitroaniline (Kiven et al., 2023).
Anti-Juvenile Hormone Activity
Research on Ethyl 4-(2-aryloxyhexyloxy)benzoates, closely related to this compound, indicates potential for inducing precocious metamorphosis in silkworm larvae. This finding highlights its role as a novel anti-Juvenile Hormone (JH) agent (Furuta et al., 2006).
Physico-chemical Properties in Beta-adrenolytics
Studies on compounds derived from this compound, specifically derivatives of 2-hydroxy-3-[2-(4-methoxyphenyl)ethylamino]propyl-4-[(alkoxycarbonyl)amino]benzoates, have been conducted to explore their physico-chemical properties related to beta-adrenolytic activity. These studies offer insights into the relationship between the structure and biological activity of such compounds, useful in drug design (Stankovicová et al., 2014).
Synthesis and Optical Properties
The synthesis of Schiff base compounds from ethyl-4-amino benzoate, a derivative of this compound, has been studied. These compounds exhibit significant nonlinear refractive index (NRI) and optical limiting (OL) properties, indicating their potential application in optical devices (Abdullmajed et al., 2021).
Liquid Crystalline Behavior
Research into ethyl 4-((4-alkoxyphenyl)diazenyl)benzoates, structurally related to this compound, shows liquid crystalline properties. These compounds, exhibiting smectic phases, are potential candidates for use in liquid crystal displays (LCDs) and temperature sensing devices (Mehmood et al., 2018).
Mechanism of Action
The mechanism of action of Ethyl 3-(4-methoxyphenyl)benzoate is not explicitly mentioned in the available resources. However, some benzoate compounds have been studied for their local anesthetic effects . These compounds act on nerve endings and nerve trunks, reversibly blocking the conduction of nerve impulses .
Safety and Hazards
Future Directions
The future directions for the research and application of Ethyl 3-(4-methoxyphenyl)benzoate are not explicitly mentioned in the available resources. However, benzoate compounds have been studied for their potential use as local anesthetics , suggesting possible directions for future research.
Properties
IUPAC Name |
ethyl 3-(4-methoxyphenyl)benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c1-3-19-16(17)14-6-4-5-13(11-14)12-7-9-15(18-2)10-8-12/h4-11H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDEQDFXAERQEKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC(=C1)C2=CC=C(C=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10393031 | |
Record name | Ethyl 3-(4-methoxyphenyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10393031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
607693-71-0 | |
Record name | Ethyl 3-(4-methoxyphenyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10393031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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